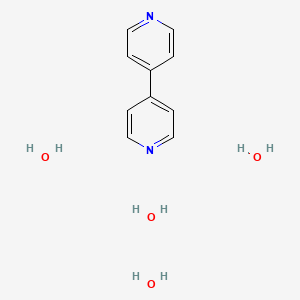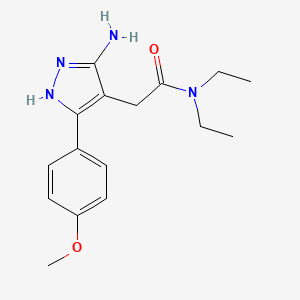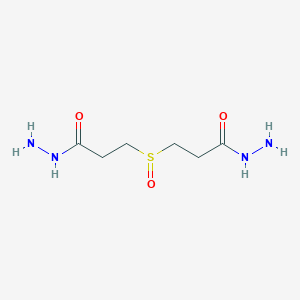
3,6-Diiodo-9-tetradecyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Diiodo-9-tetradecyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, photonics, and medicinal chemistry. The presence of iodine atoms at the 3 and 6 positions, along with a tetradecyl chain at the 9 position, imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-tetradecyl-9H-carbazole typically involves the iodination of a carbazole precursor. One common method includes the reaction of carbazole with iodine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete iodination at the 3 and 6 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or chromatography techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,6-Diiodo-9-tetradecyl-9H-carbazole undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The presence of iodine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended aromatic systems or polymers .
Scientific Research Applications
3,6-Diiodo-9-tetradecyl-9H-carbazole has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge-transport properties.
Photonic Devices: Employed in the fabrication of photonic devices, including lasers and sensors, owing to its unique optical properties.
Medicinal Chemistry: Investigated for its potential therapeutic applications, including anticancer and antimicrobial activities.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 3,6-Diiodo-9-tetradecyl-9H-carbazole involves its interaction with molecular targets and pathways:
Electron Transport: The compound can serve as an electron donor or acceptor, facilitating charge transport in electronic devices.
Photophysical Properties: Its ability to absorb and emit light makes it useful in photonic applications.
Biological Interactions: In medicinal chemistry, it interacts with biological targets, potentially inhibiting or modulating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3,6-Diiodo-9-ethyl-9H-carbazole: Similar in structure but with an ethyl group instead of a tetradecyl chain. It shares similar electronic properties but differs in solubility and reactivity.
3,6-Diiodo-9H-carbazole: Lacks the tetradecyl chain, making it less hydrophobic and altering its physical properties.
Uniqueness
3,6-Diiodo-9-tetradecyl-9H-carbazole is unique due to the combination of iodine atoms and a long alkyl chain, which enhances its solubility in organic solvents and its ability to form stable films in electronic applications. This makes it particularly valuable in the development of high-performance organic electronic devices .
Properties
Molecular Formula |
C26H35I2N |
|---|---|
Molecular Weight |
615.4 g/mol |
IUPAC Name |
3,6-diiodo-9-tetradecylcarbazole |
InChI |
InChI=1S/C26H35I2N/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-29-25-16-14-21(27)19-23(25)24-20-22(28)15-17-26(24)29/h14-17,19-20H,2-13,18H2,1H3 |
InChI Key |
XXASBTIQVFGTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)







![[(4S,6S)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol](/img/structure/B12835071.png)
